molecular formula C24H25N3O2 B2483532 N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine CAS No. 537011-52-2

N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine

Cat. No.: B2483532
CAS No.: 537011-52-2
M. Wt: 387.483
InChI Key: BHALWJOZQZIUHM-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine is a hybrid heterocyclic compound featuring a 3,4-dimethoxyphenyl group, a 2-methylindole moiety, and a 4-methylpyridin-2-amine scaffold. The compound’s design combines elements seen in kinase inhibitors and antimicrobial agents, such as the pyridine and indole motifs .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-15-11-12-25-22(13-15)27-24(17-9-10-20(28-3)21(14-17)29-4)23-16(2)26-19-8-6-5-7-18(19)23/h5-14,24,26H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHALWJOZQZIUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC(=C(C=C2)OC)OC)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 2-methyl-1H-indole-3-carbaldehyde in the presence of a base such as sodium hydroxide. This is followed by the reaction with 4-methyl-2-aminopyridine under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to receptors and enzymes, modulating their activity. The compound may inhibit or activate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Key analogs differ in substituents on the phenyl ring, indole, or pyridine groups. These modifications influence physicochemical properties and biological activity.

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent Variations Key Structural Features Reference
Target Compound 3,4-Dimethoxyphenyl, 2-methylindole, 4-methylpyridine Hybrid scaffold for potential multi-target activity
N-[(4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine 4-Fluorophenyl replaces 3,4-dimethoxyphenyl Enhanced lipophilicity; possible kinase inhibition
N-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1f) 1,3,4-Oxadiazole linker Anticancer activity against HOP-92 (lung cancer)
SR 33805 3,4-Dimethoxyphenethyl, sulfonylphenoxy, indolizine Class IV antiarrhythmic agent; targets ion channels
N-[(3,4-Dimethoxyphenyl)methyl]-4-pyridinemethanamine Simplified pyridine-indole linker Focus on CNS modulation due to dimethoxy groups
Table 2: Activity Comparison of Selected Analogs
Compound Name Biological Activity Key Findings Reference
N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1b) Antibacterial MIC = 4–8 µg/mL (broad-spectrum)
N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1f) Antifungal MIC = 4 µg/mL (Candida spp.)
SR 33805 Antiarrhythmic Inhibits p38 MAP kinase; reduces cardiac arrhythmias
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Synthetic intermediate No direct activity reported; used in derivatization

Physicochemical and Pharmacokinetic Properties

Substituents influence solubility, logP, and metabolic stability:

Table 3: Physicochemical Properties
Compound Name Molecular Weight logP (Predicted) Key Functional Groups Impacting ADME
Target Compound ~430 g/mol* ~3.5 (estimated) 3,4-Dimethoxy (polar), indole (aromatic)
N-[(4-Fluorophenyl) analog ~390 g/mol ~3.8 Fluorine (electron-withdrawing) enhances membrane permeability
SR 33805 564.74 g/mol 8.82 (pKa) Sulfonyl group increases plasma protein binding
1f (oxadiazole derivative) ~350 g/mol ~2.9 Oxadiazole improves metabolic stability

*Calculated based on structural formula.

Biological Activity

N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine is a complex organic compound belonging to the class of indole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C25H23F3N2O2, with a molecular weight of 440.5 g/mol. The compound features a unique structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC25H23F3N2O2
Molecular Weight440.5 g/mol
IUPAC NameThis compound
InChI KeyZYPWUTUOVZAPHA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
  • Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways that contribute to disease progression.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

Anticancer Activity

Research indicates that this compound has significant anticancer potential. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

Cell LineIC50 Value (µM)Reference CompoundReference IC50 (µM)
MCF-70.65Doxorubicin1.93
HCT1161.17Doxorubicin2.84

These findings suggest that the compound's efficacy may exceed that of established chemotherapeutic agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies demonstrated moderate activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli60 µg/mL
Staphylococcus aureus64 µg/mL

These results indicate that while the compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its efficacy.

Case Studies

Several case studies have explored the biological effects of similar indole derivatives:

  • Study on Indole Derivatives : A comprehensive study highlighted the anticancer properties of indole derivatives, noting that substitutions on the indole ring could significantly enhance biological activity .
  • Antimicrobial Evaluation : Research conducted on related compounds showed varying degrees of antimicrobial effectiveness, emphasizing the importance of structural modifications in achieving desired biological outcomes .

Q & A

Q. What are the recommended synthetic routes for preparing N-[(3,4-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation or Suzuki-Miyaura coupling for indole-pyridine bond formation. Catalysts such as palladium (Pd) or copper (Cu) under inert atmospheres (e.g., nitrogen) are critical for cross-coupling steps. Solvents like dimethylformamide (DMF) or toluene are used, with temperatures ranging from 80–120°C . Optimize yields by adjusting catalyst loading (e.g., 5–10 mol% Pd) or using continuous flow reactors for scalability and reduced side products .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) for structural elucidation (e.g., ¹H/¹³C NMR to verify methoxy, indole, and pyridine protons). High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (via SHELX or WinGX ) resolves stereochemistry and crystal packing. Purity is validated via HPLC (>95%) or TLC with UV visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from polymorphism (e.g., differing crystal forms altering bioavailability) or impurities from synthetic byproducts. Address this by:
  • Conducting powder X-ray diffraction (PXRD) to identify polymorphs .
  • Performing LC-MS to detect trace impurities (<0.5%) .
  • Validating bioassays with standardized cell lines (e.g., HepG2 for cytotoxicity) and controls .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Systematically modify functional groups:
  • Replace methoxy groups with halogens (e.g., -F, -Cl) to assess electronic effects .
  • Vary the indole 2-methyl group to study steric impacts .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like kinase enzymes .
  • Validate via in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .

Q. How can reaction yields be improved during large-scale synthesis while maintaining green chemistry principles?

  • Methodological Answer :
  • Employ continuous flow reactors to enhance mixing and heat transfer, reducing side reactions .
  • Replace hazardous solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures .
  • Use heterogeneous catalysts (e.g., Pd nanoparticles on carbon) for easier recovery and reuse .

Q. What computational tools are suitable for modeling this compound’s interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) (e.g., Gaussian 16) calculates electronic properties and reactive sites.
  • Molecular dynamics simulations (e.g., GROMACS) predict stability in binding pockets .
  • Crystallographic software (e.g., SHELXL ) refines X-ray data to map ligand-protein interactions .

Methodological Considerations for Data Interpretation

Q. How should researchers address low solubility of this compound in aqueous assays?

  • Methodological Answer :
  • Use co-solvents (e.g., DMSO ≤1% v/v) to enhance solubility without cytotoxicity .
  • Synthesize prodrugs (e.g., phosphate esters) for improved hydrophilicity .
  • Characterize solubility via dynamic light scattering (DLS) to monitor aggregation .

Q. What in vitro toxicity screening approaches are recommended prior to in vivo studies?

  • Methodological Answer :
  • Perform MTT assays on primary hepatocytes to assess acute toxicity.
  • Use Ames tests for mutagenicity screening .
  • Apply computational ADMET models (e.g., SwissADME) to predict pharmacokinetic risks .

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